1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-
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Overview
Description
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an isocyanate group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate precursor. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then treated with a suitable isocyanate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts to improve efficiency and reduce waste. For example, the acylation of 1,3-benzodioxole can be carried out in a continuous flow reactor using a substoichiometric catalyst, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or acids such as sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways . The compound binds to the auxin receptor TIR1, leading to the activation of downstream transcriptional responses that promote root development .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the isocyanate and butyl groups.
1,4-Benzodioxine: A structural isomer with a different ring fusion pattern.
Methylenedioxybenzene: A simpler derivative with only the methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
Properties
CAS No. |
181481-55-0 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-[(1R)-1-isocyanatobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO3/c1-2-3-10(13-7-14)9-4-5-11-12(6-9)16-8-15-11/h4-6,10H,2-3,8H2,1H3/t10-/m1/s1 |
InChI Key |
CSTLBHMIKZTCBS-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N=C=O |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N=C=O |
Origin of Product |
United States |
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